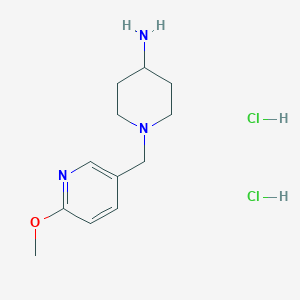

1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O.2ClH/c1-16-12-3-2-10(8-14-12)9-15-6-4-11(13)5-7-15;;/h2-3,8,11H,4-7,9,13H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVQOGYLNWAEDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CN2CCC(CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method includes the reaction of 6-methoxy-pyridin-3-carbaldehyde with piperidin-4-ylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, and an acid catalyst to facilitate the formation of the imine intermediate, which is then reduced to the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale reductive amination processes are often employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are also crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.

Substitution: Substitution reactions can introduce new substituents onto the pyridine or piperidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Neuropharmacology

The compound may also play a role in neuropharmacological applications. Piperidine derivatives are known for their ability to interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Mechanism of Action : The methoxy-pyridine group might enhance binding affinity to certain receptors, potentially affecting mood regulation and cognition. This could make it a candidate for further investigation in treating neurological disorders such as depression or anxiety.

Antimicrobial Properties

Preliminary research has suggested that compounds with similar structures possess antimicrobial properties. The presence of the piperidine ring may contribute to the inhibition of bacterial growth, making this compound a potential candidate for developing new antibiotics.

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine dihydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies and molecular modeling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s uniqueness lies in its 6-methoxy-pyridin-3-ylmethyl substituent , which distinguishes it from other piperidin-4-ylamine derivatives. Below is a comparative analysis with similar compounds:

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Properties

Pyridine vs. Pyridazine derivatives (e.g., ) exhibit distinct electronic properties due to their two adjacent nitrogen atoms, which could alter metabolic stability .

Salt Forms: Dihydrochloride salts (target compound and ) generally offer higher aqueous solubility than monohydrochloride salts (e.g., ), critical for bioavailability in drug formulations.

Substituent Effects :

Research and Development Gaps

- Pharmacological Data: Limited evidence on the target compound’s biological activity compared to analogs like acridine derivatives (e.g., anti-cholinesterase activity in ).

Biological Activity

1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-4-ylamine dihydrochloride, with the CAS number 1185311-28-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 294.22 g/mol. Its structure features a piperidine ring substituted with a methoxypyridine moiety, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁Cl₂N₃O |

| Molecular Weight | 294.22 g/mol |

| CAS Number | 1185311-28-7 |

| LogP | 3.26 |

| PSA | 51.38 Ų |

Research indicates that compounds similar to this compound may act as inhibitors of various neurotransmitter transporters, particularly the choline transporter (CHT). For instance, studies on related piperidine derivatives have demonstrated their capacity to inhibit CHT, affecting acetylcholine levels and thereby modulating neurotransmission .

Pharmacological Effects

This compound has shown potential in various therapeutic areas:

- Neuroprotection : By modulating acetylcholine levels, it may provide neuroprotective effects in models of neurodegeneration.

- Anti-inflammatory : Related compounds have exhibited anti-inflammatory properties in animal models, suggesting that this compound may also possess similar activity .

In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects on the choline transporter. For example, ML352, a related compound, was noted for its potent inhibition at low concentrations (100 nM), demonstrating the potential efficacy of such piperidine derivatives .

In Vivo Studies

Animal studies have indicated that compounds in this class can reduce inflammation markers in rodent models when administered orally. These findings are critical for understanding the therapeutic potential of this compound .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the piperidine ring and the methoxypyridine moiety significantly influence biological activity. Compounds with optimal substitutions exhibited enhanced potency against target enzymes and receptors .

Q & A

Q. How can impurity profiles be controlled during synthesis to meet regulatory standards?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitor intermediates via in-line FTIR or Raman spectroscopy.

- Genotoxic Impurity Control : Limit alkylating agents (e.g., residual methyl chloride) to <1 ppm using SPE purification.

- ICH Guidelines : Follow Q3A(R2) for reporting thresholds (e.g., 0.10% for unknown impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.